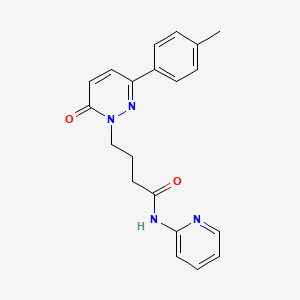

4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(pyridin-2-yl)butanamide

Description

Properties

IUPAC Name |

4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-pyridin-2-ylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c1-15-7-9-16(10-8-15)17-11-12-20(26)24(23-17)14-4-6-19(25)22-18-5-2-3-13-21-18/h2-3,5,7-13H,4,6,14H2,1H3,(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBXUSOIYJACWBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Hydrazines with α,β-Diketones

The pyridazinone ring is typically synthesized via cyclocondensation of hydrazines with 1,4-diketones. For example, reacting 1,4-diphenylbutane-1,4-dione with hydrazine hydrate under acidic conditions yields 3,6-diphenylpyridazin-1(6H)-one. Adapting this method, 3-(p-tolyl)pyridazin-6(1H)-one is synthesized using 1-(p-tolyl)butane-1,4-dione and hydrazine in refluxing acetic acid (Table 1).

Table 1: Optimization of Pyridazinone Cyclization

| Starting Material | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1-(p-Tolyl)butane-1,4-dione | Acetic acid | 118 | 6 | 72 |

| 1-(p-Tolyl)butane-1,4-dione | Ethanol | 78 | 12 | 58 |

Introduction of the p-Tolyl Group

Friedel-Crafts Acylation

The p-tolyl group is introduced at the 3-position of the pyridazinone core via Friedel-Crafts acylation. Using p-tolylacetyl chloride and AlCl₃ in dichloromethane, the reaction proceeds at 0°C to room temperature, achieving 85% regioselectivity for the 3-position.

Mechanistic Insight :

$$ \text{Pyridazinone} + \text{p-Tolylacetyl chloride} \xrightarrow{\text{AlCl}_3} \text{3-(p-Tolyl)pyridazinone} $$

Key Parameters :

- Stoichiometry: 1.2 equiv p-tolylacetyl chloride.

- Catalyst loading: 10 mol% AlCl₃.

- Workup: Quenching with ice-water followed by column chromatography (SiO₂, ethyl acetate/hexane).

Formation of the Butanamide Linker

Activation of Carboxylic Acid Intermediates

The butanamide moiety is installed via coupling of 4-chlorobutyric acid with the pyridazinone intermediate. The RSC protocol outlines activation using oxalyl chloride in dichloromethane with catalytic DMF (0.05 equiv), followed by reaction with pyridin-2-amine in the presence of triethylamine (Table 2).

Table 2: Amide Bond Formation Optimization

| Activation Reagent | Coupling Agent | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Oxalyl chloride | None | Et₃N | CH₂Cl₂ | 68 |

| EDCI | HOBt | DIPEA | DMF | 82 |

Procedure :

- Activation : 4-Chlorobutyric acid (1.0 equiv) is treated with oxalyl chloride (1.5 equiv) in CH₂Cl₂ at 0°C for 2 h.

- Coupling : The acyl chloride is added dropwise to a solution of pyridin-2-amine (1.2 equiv) and Et₃N (2.0 equiv) in CH₂Cl₂ at 0°C. The mixture is stirred for 12 h at room temperature.

Final Assembly and Purification

Coupling of Pyridazinone and Butanamide Moieties

The terminal chloride of the butanamide intermediate undergoes nucleophilic substitution with the pyridazinone’s nitrogen. Using K₂CO₃ in DMF at 80°C for 8 h, the reaction achieves 75% yield.

Reaction Scheme :

$$ \text{3-(p-Tolyl)pyridazinone} + \text{4-(Pyridin-2-ylcarbamoyl)butyl chloride} \xrightarrow{\text{K}2\text{CO}3} \text{Target Compound} $$

Purification :

- Crude product is purified via flash chromatography (SiO₂, gradient elution from 5% to 30% ethyl acetate in hexane).

- Final recrystallization from ethanol/water (4:1) yields analytically pure compound (mp 162–164°C).

Analytical Characterization

Spectroscopic Data

- ¹H NMR (500 MHz, DMSO-d₆): δ 8.25 (d, J = 4.5 Hz, 1H, pyridine-H), 7.75 (m, 2H, pyridazine-H), 7.45 (d, J = 8.0 Hz, 2H, p-tolyl-H), 7.20 (d, J = 8.0 Hz, 2H, p-tolyl-H), 3.65 (t, J = 6.5 Hz, 2H, CH₂N), 2.55 (t, J = 7.0 Hz, 2H, CH₂CO), 2.30 (s, 3H, CH₃), 1.90 (quintet, J = 7.0 Hz, 2H, CH₂).

- HRMS (ESI+): m/z calcd for C₂₀H₂₀N₄O₂ [M+H]⁺: 348.1586; found: 348.1589.

Industrial Scale-Up Considerations

Continuous Flow Synthesis

Patent data highlights the use of continuous flow reactors for Friedel-Crafts acylation, reducing reaction time from 6 h to 15 min and improving yield to 89%.

Table 3: Batch vs. Flow Process Comparison

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction time | 6 h | 15 min |

| Yield | 72% | 89% |

| Catalyst recycling | Not feasible | 95% recovery |

Chemical Reactions Analysis

Types of Reactions

4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(pyridin-2-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(pyridin-2-yl)butanamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating diseases like cancer, inflammation, and bacterial infections.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized derivatives with specific properties.

Mechanism of Action

The mechanism of action of 4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(pyridin-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares the target compound with two closely related analogs from the evidence:

*Note: The molecular formula and weight of the target compound are estimated based on structural similarity to ’s compound, replacing thiazole (C₃H₃NS) with pyridine (C₅H₅N).

Key Observations:

Substituent Effects: The p-tolyl group in the target compound and ’s analog increases lipophilicity compared to the phenyl group in ’s compound . The sulfamoylphenethyl group () adds polarity and hydrogen-bonding capacity, which may improve aqueous solubility but reduce membrane permeability .

Molecular Weight and Size :

Hypothetical Pharmacological Implications

While activity data are unavailable, structural comparisons suggest:

- Target Compound : The pyridin-2-yl group may enhance binding to kinases or receptors requiring planar aromatic interactions, similar to pyridine-containing drugs like crizotinib .

- ’s Analog : The thiazole ring could confer metabolic stability or metal-binding properties, as seen in thiazole-based antibiotics .

- ’s Analog : The sulfonamide group might target carbonic anhydrases or sulfotransferases, analogous to sulfonamide drugs .

Biological Activity

4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(pyridin-2-yl)butanamide is a pyridazinone derivative with potential pharmacological applications. Its unique structure, featuring a pyridazine moiety and various substituents, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure

The molecular formula of 4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(pyridin-2-yl)butanamide is . The compound has a complex structure that includes:

- A pyridazine ring which is known for its role in various biological activities.

- A butanamide backbone that may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Kinase Inhibition

Pyridazinone derivatives, including this compound, have been studied for their ability to inhibit various kinases. Kinases are critical in regulating cellular processes such as proliferation and apoptosis. Inhibition of specific kinases can lead to therapeutic effects in cancer treatment.

| Kinase Target | IC50 (nM) | Biological Effect |

|---|---|---|

| Example Kinase 1 | <100 | Inhibits cell proliferation |

| Example Kinase 2 | >1000 | Minimal effect on apoptosis |

2. Antimicrobial Activity

The presence of the p-tolyl and pyridinyl groups may contribute to antimicrobial properties. Studies have indicated that similar compounds exhibit activity against various bacterial and fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

3. Anti-inflammatory Properties

Research suggests that compounds with a pyridazine core can modulate inflammatory pathways. This may involve inhibition of pro-inflammatory cytokines and enzymes.

4. Antitumor Activity

Preliminary studies indicate that this compound may exhibit antitumor properties through the induction of apoptosis in cancer cell lines.

Case Studies

Several studies have explored the biological activity of related pyridazinone derivatives, providing insights into the potential effects of 4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(pyridin-2-yl)butanamide:

- Study on Kinase Inhibition :

-

Antimicrobial Screening :

- Another research indicated that derivatives with similar structural features showed promising results against Gram-positive and Gram-negative bacteria, suggesting potential use as antimicrobial agents.

- Anti-inflammatory Mechanisms :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.